molecular formula C21H21NO3 B258465 N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide

N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide

Cat. No. B258465
M. Wt: 335.4 g/mol
InChI Key: FFOVSWOISDIPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide, also known as CX-5461, is a novel small molecule inhibitor of RNA polymerase I transcription. It has been found to have potential therapeutic applications for cancer treatment, particularly in targeting tumors with mutated p53 genes. In

Mechanism of Action

N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. It binds to a specific region of RNA polymerase I and inhibits its activity, leading to the inhibition of ribosomal RNA synthesis. This results in the activation of the p53 pathway and subsequent cell death in cancer cells with mutated p53 genes.
Biochemical and Physiological Effects:
The inhibition of ribosomal RNA synthesis by N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide leads to a decrease in protein synthesis and subsequent cell death in cancer cells. It has also been found to induce DNA damage and activate the p53 pathway, leading to apoptosis. N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide has been shown to have minimal effects on normal cells, suggesting that it may have a favorable therapeutic index.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide has several advantages for lab experiments, including its selectivity for cancer cells with mutated p53 genes and its synergistic effects with other cancer treatments. However, it also has some limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and treatment regimen.

Future Directions

There are several future directions for the study of N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide. One area of research is the identification of biomarkers that can predict the response of cancer cells to N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide treatment. Another area of research is the development of combination therapies that can enhance the efficacy of N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide in cancer treatment. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide, as well as its potential for use in other diseases beyond cancer.

Synthesis Methods

The synthesis of N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide involves several steps, including the reaction of 2-naphthol with epichlorohydrin to form 2-(2-naphthyloxy)propanol, which is then reacted with cyclopentylmagnesium bromide to form N-cyclopentyl-2-(2-naphthyloxy)ethylamine. The final step involves the reaction of N-cyclopentyl-2-(2-naphthyloxy)ethylamine with furfuryl chloride to form N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide.

Scientific Research Applications

N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target cancer cells with mutated p53 genes, leading to the inhibition of ribosomal RNA synthesis and subsequent cell death. N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide has also been found to have synergistic effects with other cancer treatments, such as chemotherapy and radiation therapy.

properties

Product Name

N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

N-cyclopentyl-5-(naphthalen-2-yloxymethyl)furan-2-carboxamide

InChI

InChI=1S/C21H21NO3/c23-21(22-17-7-3-4-8-17)20-12-11-19(25-20)14-24-18-10-9-15-5-1-2-6-16(15)13-18/h1-2,5-6,9-13,17H,3-4,7-8,14H2,(H,22,23)

InChI Key

FFOVSWOISDIPKK-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)C2=CC=C(O2)COC3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(O2)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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